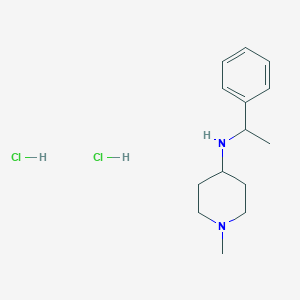

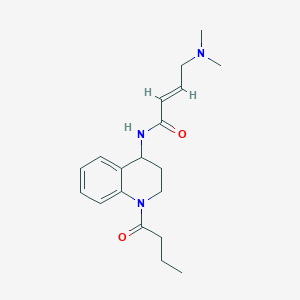

![molecular formula C13H23NO2 B2952833 2-(3-氮杂螺[5.5]十一烷-9-基)乙酸甲酯 CAS No. 1017623-70-9](/img/structure/B2952833.png)

2-(3-氮杂螺[5.5]十一烷-9-基)乙酸甲酯

描述

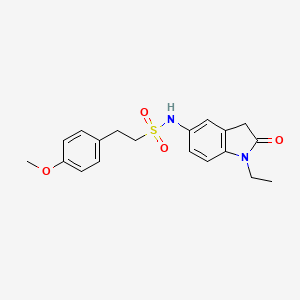

“Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate” is a chemical compound with the molecular formula C13H23NO2 . It is also known as "3-Azaspiro [5.5]undecane-9-acetic acid, methyl ester, hydrochloride (1:1)" .

Synthesis Analysis

The synthesis of “Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate” involves the addition of 2-(3-(tert-butoxycarbonyl)-3-azaspiro undecan-9-yl)acetic acid to a mixture, which is then stirred at room temperature for 2 days .Molecular Structure Analysis

The molecular weight of “Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate” is 225.33 . The exact structure of this compound is not provided in the sources.Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate” include a molecular weight of 225.33 . Other properties such as density, melting point, and boiling point are not provided in the sources .科学研究应用

1. 聚合物科学

在聚合物科学中,该化合物已用于合成线性聚合物。Pryde、Moore、Teeter 和 Cowan (1962) 的一项研究证明了相关化合物 3,9-双(7-羧甲基庚基)-2,4,8,10-四氧杂螺[5.5]十一烷用于与二胺缩聚以形成聚(酰胺缩醛)的用途。发现这些聚合物可交联,形成不溶、不熔、透明的固体,并粘附在玻璃上 (Pryde 等人,1962)。

2. 有机合成

Pandey、Kumara、Burugu 和 Puranik (2011) 报道了使用该化合物的对映体纯衍生物对天然生物碱进行对映选择性全合成。他们的方法涉及关键步骤,如非对映选择性 Hosomi-Sakurai 烯丙基化和闭环复分解 (Pandey 等人,2011)。

3. 药物化学

Ibuka 等人 (1981, 1982) 描述了使用类似化合物 3-叔丁基二甲基甲硅烷基氧基-1-环己烯基甲基酮对药理学上重要的生物碱过氢组蛋白毒素进行合成中间体的立体选择性合成 (Ibuka 等人,1981),(Ibuka 等人,1982)。

4. 晶体学

该化合物也已在晶体学中得到研究。Zukerman-Schpector、Biaggio、Rufino 和 Caracelli (1999) 研究了螺内酰胺-内酯中内酯环的构象,其结构与 2-(3-氮杂螺[5.5]十一烷-9-基)乙酸甲酯 (Zukerman-Schpector 等人,1999) 相关。

5. 药理学

Bai、Chen、Ling、Li 和 Cui (2008) 开发了一种液相色谱方法,用于在药代动力学研究中定量测定与 2-(3-氮杂螺[5.5]十一烷-9-基)乙酸甲酯相关的化合物 SLXM-2 在大鼠血浆中的含量 (Bai 等人,2008)。

安全和危害

Safety information for “Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate” suggests avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-16-12(15)10-11-2-4-13(5-3-11)6-8-14-9-7-13/h11,14H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOLQMDMNLPCKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCC2(CC1)CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

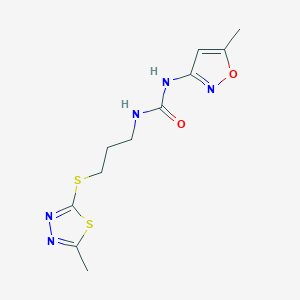

![5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one](/img/structure/B2952755.png)

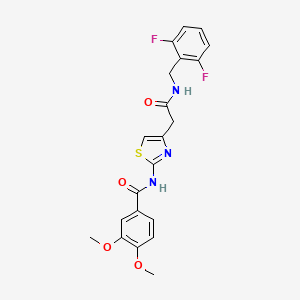

![N-(benzo[d]thiazol-2-yl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide](/img/structure/B2952756.png)

![3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2952762.png)

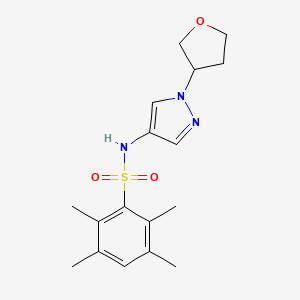

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2952764.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide](/img/structure/B2952766.png)